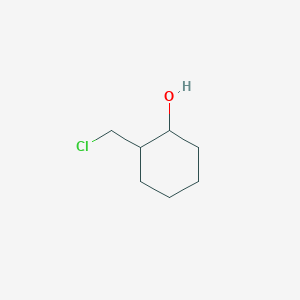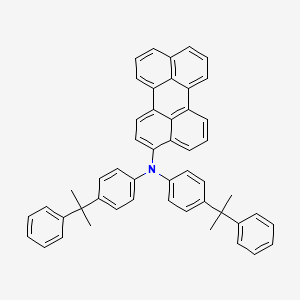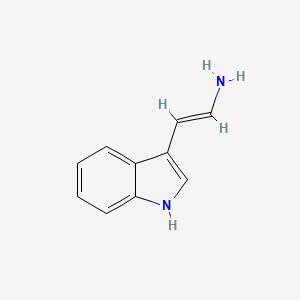
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and trifluoromethylphenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan-2-ylvinyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the furan-2-ylvinyl intermediate.
Coupling with 3-(Trifluoromethyl)phenylamine: The furan-2-ylvinyl intermediate is then coupled with 3-(trifluoromethyl)phenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired quinazolinone structure.
Cyclization and Finalization: The final step involves cyclization of the intermediate to form the quinazolinone core, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Furan-2-yl)vinyl)-1-phenylquinazolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(2-(Thiophen-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties.
Uniqueness
The presence of both the furan and trifluoromethylphenyl groups in 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one imparts unique electronic and steric properties, making it distinct from similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C21H13F3N2O2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)14-5-3-6-15(13-14)26-18-9-2-1-8-17(18)20(27)25-19(26)11-10-16-7-4-12-28-16/h1-13H/b11-10+ |
InChI Key |
VWANOFKMRCJIGF-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)





![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
